

N-Cyclohexylpropanamide: A Technical Overview of its Physical and Chemical Properties

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Compound of Interest

Compound Name: *N-Cyclohexylpropanamide*

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Introduction

N-Cyclohexylpropanamide is a secondary amide with the molecular formula $C_9H_{17}NO$. This document provides a comprehensive technical guide to its physical and chemical properties, including available spectral data and detailed experimental protocols for its synthesis and characterization. This information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Physical and Chemical Properties

While extensive experimental data for **N-Cyclohexylpropanamide** is not readily available in public databases, a summary of its computed properties provides valuable insights into its molecular characteristics.

Table 1: Physical and Chemical Properties of **N-Cyclohexylpropanamide**

Property	Value	Source
Molecular Formula	C ₉ H ₁₇ NO	PubChem[1]
Molecular Weight	155.24 g/mol	PubChem[1]
IUPAC Name	N-cyclohexylpropanamide	PubChem[1]
CAS Number	1126-56-3	PubChem[1]
XLogP3-AA (Computed)	1.8	PubChem[1]
Hydrogen Bond Donor Count (Computed)	1	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	1	PubChem[1]
Rotatable Bond Count (Computed)	2	PubChem[1]
Exact Mass (Computed)	155.131014 g/mol	PubChem[1]
Monoisotopic Mass (Computed)	155.131014 g/mol	PubChem[1]
Topological Polar Surface Area (Computed)	29.1 Å ²	PubChem[1]
Boiling Point (Estimated)	~220 °C (for a related compound)	EvitaChem[2]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **N-Cyclohexylpropanamide**. The following is a summary of expected and available spectral data.

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for **N-Cyclohexylpropanamide** is not readily available in public databases. However, based on its structure, the following proton signals are expected:

- A multiplet for the methine proton on the cyclohexyl ring attached to the nitrogen atom.
- Broad multiplets for the methylene protons of the cyclohexyl ring.
- A quartet for the methylene protons of the propanoyl group adjacent to the carbonyl.
- A triplet for the methyl protons of the propanoyl group.
- A broad singlet for the N-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **N-Cyclohexylpropanamide** is available and provides key information about the carbon skeleton.

- ¹³C NMR Data: A link to the experimental spectrum can be found on PubChem.[[1](#)]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in **N-Cyclohexylpropanamide**. Key expected absorptions include:

- N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹.
- C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.
- N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.
- C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of **N-Cyclohexylpropanamide** is available through the National Institute of Standards and Technology (NIST) database.

- Mass Spectrum Data: The mass spectrum can be accessed via PubChem.[[1](#)]

The fragmentation of amides under EI-MS conditions often involves cleavage of the amide bond (N-CO bond), leading to the formation of acylium cations and amine-related fragments.[\[3\]](#)

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis and purification of **N-Cyclohexylpropanamide**.

Synthesis of **N-Cyclohexylpropanamide**

A common and effective method for the synthesis of **N-Cyclohexylpropanamide** is the acylation of cyclohexylamine with propanoyl chloride.

Materials and Reagents:

- Cyclohexylamine
- Propanoyl chloride
- Triethylamine or other suitable base
- Anhydrous dichloromethane (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the stirred solution in an ice bath to 0 °C.
- Add propanoyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **N-Cyclohexylpropanamide**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid.

Materials and Reagents:

- Crude **N-Cyclohexylpropanamide**

- Suitable recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or ethanol/water)

Equipment:

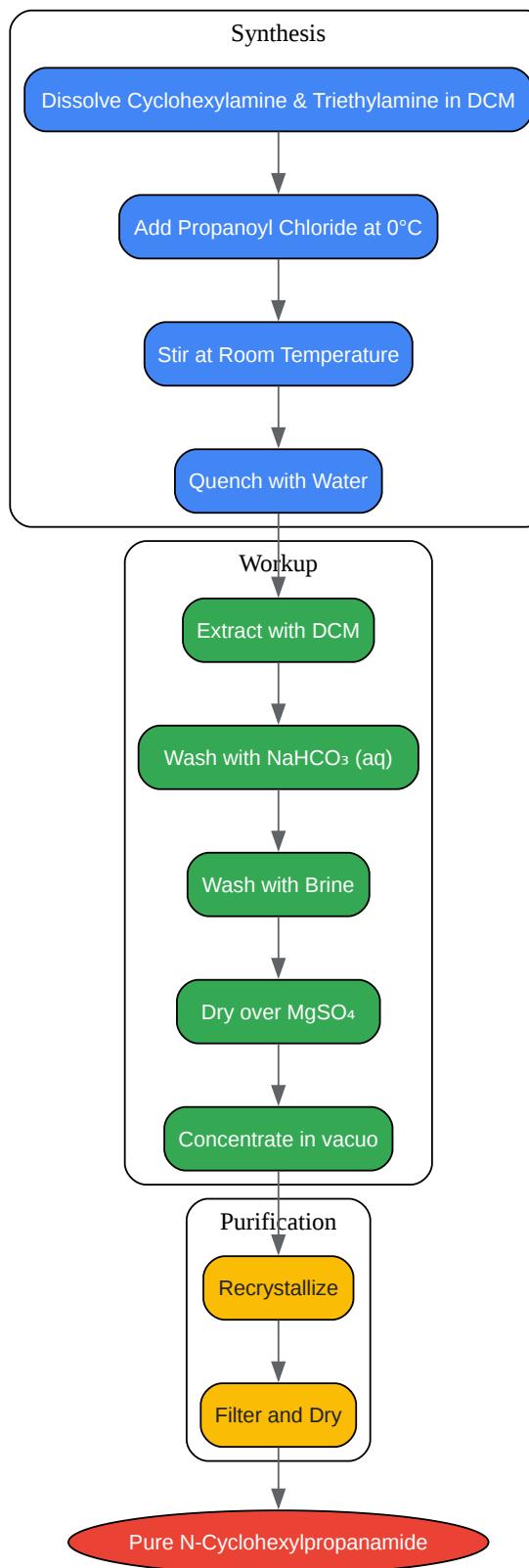
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude **N-Cyclohexylpropanamide** in a minimum amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.
- If insoluble impurities are present, perform a hot filtration.
- Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can be used to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

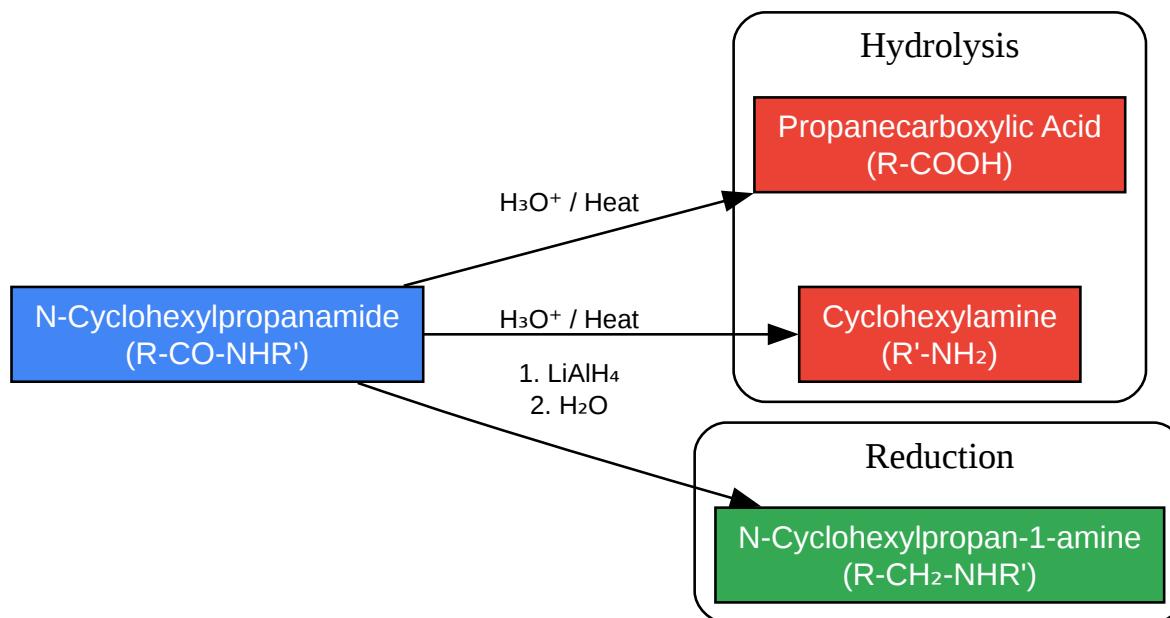
Experimental Workflow for Synthesis and Purification

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Caption: Workflow for the synthesis and purification of **N-Cyclohexylpropanamide**.

General Chemical Reactions of Amides

Since no specific signaling pathways for **N-Cyclohexylpropanamide** have been identified, the following diagram illustrates the general reactivity of the amide functional group, which is a core chemical property of the molecule.



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Caption: General chemical reactions of the amide functional group in **N-Cyclohexylpropanamide**.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **N-Cyclohexylpropanamide**. While some experimental data remains to be fully elucidated, the provided information on its computed properties, spectral data, and detailed protocols for its synthesis and purification serves as a valuable resource for researchers. Further investigation into its biological activity and potential applications is warranted.

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- To cite this document: BenchChem. [N-Cyclohexylpropanamide: A Technical Overview of its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072063#physical-and-chemical-properties-of-n-cyclohexylpropanamide]

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